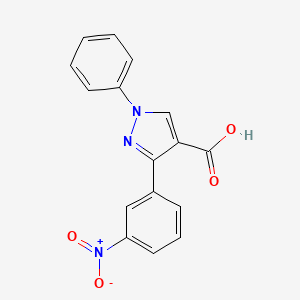

3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Descripción

3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based derivative featuring a nitro group at the meta position of the pendant phenyl ring and a carboxylic acid moiety at the 4-position of the pyrazole core. This compound is of interest in medicinal chemistry due to the electron-withdrawing nitro group, which influences electronic distribution and reactivity.

Propiedades

IUPAC Name |

3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4/c20-16(21)14-10-18(12-6-2-1-3-7-12)17-15(14)11-5-4-8-13(9-11)19(22)23/h1-10H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMUWYYQNULYQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester to form the pyrazole core.

Introduction of the nitrophenyl group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic aromatic substitution can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.

Mecanismo De Acción

The mechanism of action of 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Electronic Effects

Pyrazole derivatives are highly tunable via substitutions on the aromatic rings. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects and Molecular Properties

Key Observations :

- Electron-withdrawing groups (EWGs) : The nitro group in the target compound enhances acidity (pKa ~3.5–4.0 for the carboxylic acid) compared to methoxy-substituted analogs (pKa ~4.5–5.0) .

- Lipophilicity: Trifluoromethyl and tert-butyl substituents (e.g., 5-(4-tert-butylphenoxymethyl)furan-2-carboxylic acid) increase logP values, favoring membrane permeability .

Key Observations :

Actividad Biológica

3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on a variety of research studies.

- Molecular Formula : C16H14N4O3

- Molecular Weight : 294.31 g/mol

- CAS Number : 333327-63-2

Biological Activity Overview

The biological activities of 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid primarily focus on its anticancer properties. Compounds containing the pyrazole scaffold have been shown to exhibit significant antiproliferative effects against various cancer cell lines.

Anticancer Activity

Research indicates that derivatives of pyrazole, particularly those with nitro substitutions, demonstrate potent anticancer activities. The compound has been evaluated for its effects on several cancer types, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

- Lung Cancer

In vitro studies have shown that compounds with a 1H-pyrazole structure can inhibit cell proliferation through various mechanisms, including:

- Inhibition of topoisomerase enzymes

- Alkylation of DNA

- Disruption of tubulin polymerization

A notable study reported that the compound exhibited IC50 values in the micromolar range against these cell lines, indicating its potential as an effective anticancer agent .

The mechanisms by which 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid exerts its biological effects include:

- Topoisomerase Inhibition : Interfering with DNA replication and transcription.

- DNA Alkylation : Causing DNA damage that triggers apoptosis in cancer cells.

- Tubulin Polymerization Disruption : Affecting mitotic spindle formation and leading to cell cycle arrest.

Research Findings and Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives:

Synthesis and Structural Variations

The synthesis of 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from readily available pyrazole precursors. Variations in the phenyl rings and substituents can significantly influence the biological activity.

Synthetic Pathway Example

A common synthetic route involves:

- Formation of the pyrazole ring via hydrazine derivatives.

- Introduction of nitro groups through electrophilic aromatic substitution.

- Carboxylic acid functionalization via carboxylation reactions.

Q & A

Q. Q1. What synthetic methodologies are effective for preparing 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid?

A: The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or β-diketones. For example, ethyl acetoacetate and phenylhydrazine can form the pyrazole core via cyclization, followed by nitration at the 3-position of the phenyl ring. A critical step is the hydrolysis of the ester intermediate (e.g., methyl/ethyl ester) to the carboxylic acid under basic conditions (e.g., NaOH or KOH). Reaction optimization, such as solvent choice (DMF or ethanol) and catalyst use (e.g., DMF-DMA for cyclization), is essential to improve yields .

Q. Q2. How can the purity and structural integrity of this compound be validated?

A: Techniques include:

- HPLC/GC-MS : To assess purity (>95% recommended for biological studies).

- NMR spectroscopy : Confirm substitution patterns (e.g., nitrophenyl proton shifts at δ 8.0–8.5 ppm in -NMR).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions in the solid state.

- Elemental analysis : Verify empirical formula (e.g., CHNO) .

Q. Q3. What physicochemical properties are critical for handling this compound in lab settings?

A: Key properties include:

- Solubility : Limited water solubility; use polar aprotic solvents (DMSO, DMF) for dissolution.

- Stability : Stable under inert atmospheres but may degrade under prolonged light exposure. Store at –20°C.

- Melting point : Expected range 180–220°C (empirical determination required).

- Hygroscopicity : Low, based on structural analogs .

Advanced Research Questions

Q. Q4. How can computational modeling predict the reactivity or biological activity of this compound?

A: Density Functional Theory (DFT) calculations can map:

- Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites (e.g., nitro group as an electron-withdrawing moiety).

- Docking studies : Simulate interactions with biological targets (e.g., enzymes like COX-2 or kinases).

- ADMET profiling : Predict pharmacokinetic properties (e.g., LogP ~2.5 for moderate lipophilicity) using tools like SwissADME .

Q. Q5. What experimental strategies resolve contradictions in bioactivity data for pyrazole-carboxylic acid derivatives?

A:

- Dose-response assays : Confirm concentration-dependent effects (e.g., IC values in cancer cell lines).

- Off-target screening : Use kinase profiling panels to rule out non-specific binding.

- Metabolic stability tests : Assess degradation in liver microsomes to explain variability in in vivo efficacy .

Q. Q6. How can structural modifications enhance the compound’s pharmacological profile?

A:

- Nitro group replacement : Substitute with trifluoromethyl or cyano groups to modulate electron density.

- Carboxylic acid bioisosteres : Replace with tetrazoles or sulfonamides to improve bioavailability.

- Heterocycle fusion : Introduce pyridine or thiophene rings to alter steric and electronic properties .

Q. Q7. What safety protocols are recommended for handling nitro-substituted pyrazole derivatives?

A:

- PPE : Use nitrile gloves, lab coats, and respiratory protection (N95 masks) to avoid inhalation.

- Ventilation : Work in fume hoods to mitigate exposure to nitro group-related toxicity.

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.